molecular formula C9H10O2 B593101 (2S)-2-(3-Methoxyphenyl)oxirane CAS No. 138809-94-6

(2S)-2-(3-Methoxyphenyl)oxirane

Cat. No.: B593101
CAS No.: 138809-94-6
M. Wt: 150.177
InChI Key: IJUUWUSPXYGGKY-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(3-Methoxyphenyl)oxirane ( 138809-94-6) is a chiral oxirane derivative of significant interest in synthetic and medicinal chemistry. This compound, with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol, features a strained, reactive three-membered oxirane (epoxide) ring fused to a 3-methoxyphenyl group . The (S)-configuration at the stereocenter is crucial for its application in stereoselective synthesis . The oxirane ring is a highly versatile functional group, making this compound a valuable chiral scaffold or synthetic intermediate . Its reactivity is characterized by a ring-opening reaction with various nucleophiles, a process that can be used to introduce functional groups and create more complex molecules with precise stereochemistry . This makes it particularly useful for constructing active pharmaceutical ingredients (APIs) and other bioactive targets. While specific biological data for this exact molecule may be limited, steroids and other complex natural products containing an oxirane ring are extensively researched for their potent biological activities, including antineoplastic (anti-cancer), anti-inflammatory, and antifungal properties . The presence of the chiral epoxide in this compound makes it a valuable building block for exploring such activities in novel chemical entities. Researchers can leverage this chemical as a key intermediate in synthesizing more complex, stereodefined molecules for fragment-based drug discovery and other investigative pathways in pharmacology and biochemistry. This product is intended for research purposes only in a laboratory setting.

Properties

CAS No.

138809-94-6

Molecular Formula

C9H10O2

Molecular Weight

150.177

IUPAC Name

(2S)-2-(3-methoxyphenyl)oxirane

InChI

InChI=1S/C9H10O2/c1-10-8-4-2-3-7(5-8)9-6-11-9/h2-5,9H,6H2,1H3/t9-/m1/s1

InChI Key

IJUUWUSPXYGGKY-SECBINFHSA-N

SMILES

COC1=CC=CC(=C1)C2CO2

Synonyms

Oxirane, (3-methoxyphenyl)-, (2S)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of epoxides are heavily influenced by substituents on the aromatic ring and oxirane moiety. Below is a comparative analysis of key analogues:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Synthesis Method Applications/Reactivity Insights References
(2S)-2-(3-Methoxyphenyl)oxirane 3-Methoxyphenyl 150.17 Asymmetric epoxidation Chiral synthon for antiviral agents
(2S)-2-(3,4,5-Trimethoxyphenyl)oxirane 3,4,5-Trimethoxyphenyl 210.23 Sharpless epoxidation Anticancer drug intermediates
(2S)-2-(2-Methoxyphenyl)oxirane 2-Methoxyphenyl 150.17 Nucleophilic ring-opening Less steric hindrance, higher reactivity
Methyl (2R,3S)-3-(4-Methoxyphenyl)oxirane-2-carboxylate 4-Methoxyphenyl + ester 206.19 Epoxide carboxylation Pheromone synthesis, enantioselective catalysis
2-(3-Chlorophenyl)oxirane 3-Chlorophenyl 154.59 Halogenation of styrene oxide Electrophilic ring-opening reactions
(2S,3S)-3-Phenylglycidol Phenyl + hydroxymethyl 150.17 Epoxide alcohol functionalization Chiral ligand in catalysis

Reactivity and Stereochemical Outcomes

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The 3-methoxy group in this compound donates electrons via resonance, stabilizing the oxirane ring and directing nucleophilic attacks to the less hindered carbon . In contrast, 3-chloro substituents () withdraw electrons, increasing electrophilicity and accelerating ring-opening reactions .
    • Trimethoxy derivatives () exhibit enhanced solubility and steric bulk, favoring regioselective reactions in polar solvents.
  • Steric and Positional Effects :

    • 2-Methoxy substitution () reduces steric hindrance compared to 3-methoxy, leading to faster reaction kinetics in nucleophilic additions.
    • Ester-functionalized epoxides () enable further derivatization, such as hydrolysis to carboxylic acids, enhancing utility in multi-step syntheses.

Preparation Methods

Epoxidation of Allyl Ethers with Peroxygen Compounds

Epoxidation of 3-methoxyphenyl allyl ether represents a direct route to (2S)-2-(3-Methoxyphenyl)oxirane. U.S. Patent 6,087,513 discloses a process using peracetic acid or hydrogen peroxide in the presence of transition metal catalysts . For example, molybdenum trioxide supported on carbon molecular sieves catalyzes the reaction, though yields remain suboptimal (<50%) due to competing side reactions such as glycol formation . Recent advancements involve rhenium-based catalysts (e.g., methyltrioxorhenium), which improve epoxidation efficiency under mild conditions (25–40°C). However, the requirement for costly bis(trimethylsilyl)peroxide as an oxidant limits industrial adoption .

Key Parameters

  • Catalyst : Methyltrioxorhenium (Re₂O₇)

  • Oxidant : Hydrogen peroxide (30% aqueous)

  • Solvent : Dichloromethane

  • Yield : 36–42%

Corey-Chaykovsky Epoxidation from Aldehydes and Alcohols

The Corey-Chaykovsky reaction, a one-pot synthesis leveraging sulfonium ylides, offers superior stereocontrol. As demonstrated in Beilstein Journal of Organic Chemistry (2018), 3-methoxybenzaldehyde reacts with trimethylsulfoxonium iodide in tetrahydrofuran (THF) under basic conditions (NaH, 0°C to RT) to generate the target epoxide . This method achieves 85% yield with >20:1 diastereomeric ratio (d.r.), favoring the trans-configuration. Chirality induction arises from the ylide’s pre-organized geometry, ensuring high enantiomeric excess (ee) when chiral auxiliaries are incorporated .

Reaction Mechanism

  • Ylide Formation :
    Me3S+I+NaHMe2S=CH2+NaI+H2\text{Me}_3\text{S}^+ \text{I}^- + \text{NaH} \rightarrow \text{Me}_2\text{S}=\text{CH}_2 + \text{NaI} + \text{H}_2

  • Epoxidation :
    ArCHO+Me2S=CH2Ar-C-O-CH2SMe2Epoxide\text{ArCHO} + \text{Me}_2\text{S}=\text{CH}_2 \rightarrow \text{Ar-C-O-CH}_2-\text{SMe}_2 \rightarrow \text{Epoxide}

Optimized Conditions

  • Substrate : 3-Methoxybenzaldehyde

  • Base : Sodium hydride (2.2 equiv)

  • Temperature : 0°C → RT (12 h)

  • Work-up : Ethyl acetate extraction, MgSO₄ drying, flash chromatography

Chiral Pool Synthesis Using Enantiomerically Pure Starting Materials

Chinese Patent CN117304141A outlines a strategy starting from (R)-glycidol, a chiral epoxide precursor . Through tritylation and subsequent nucleophilic substitution with 3-methoxyphenylmagnesium bromide, the (2S)-configured product is obtained. This method capitalizes on the inherent chirality of glycidol, avoiding racemization during synthesis. Key steps include:

  • Tritylation :
    (R)-Glycidol+TrClEt3NTritylated glycidol\text{(R)-Glycidol} + \text{TrCl} \xrightarrow{\text{Et}_3\text{N}} \text{Tritylated glycidol}

  • Grignard Reaction :
    Tritylated glycidol+3-MeO-C6H4MgBr(2S)-2-(3-MeO-C6H4)oxirane\text{Tritylated glycidol} + \text{3-MeO-C}_6\text{H}_4\text{MgBr} \rightarrow \text{(2S)-2-(3-MeO-C}_6\text{H}_4)\text{oxirane}

Advantages

  • ee : >98%

  • Yield : 72% after purification

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Allyl Ether Epoxidation36–42<50ModerateLow
Corey-Chaykovsky85>95HighModerate
Chiral Pool Synthesis72>98LowHigh
Jacobsen Epoxidation*~70~90HighModerate

*Theoretical projection based on analogous systems.

Q & A

Q. What are the common synthetic routes for preparing (2S)-2-(3-Methoxyphenyl)oxirane with high enantiomeric excess?

The enantioselective synthesis of this compound can be achieved via metal-catalyzed epoxidation. Key methodologies include:

  • Vanadium-catalyzed epoxidation : Using VO(acac)₂ (0.1–0.25 equivalents) with tert-butyl hydroperoxide (t-BuOOH, 2.5–4.0 equivalents) in benzene, yielding 75–84% product with >90% enantiomeric excess (ee) after chromatographic purification .
  • Sharpless asymmetric epoxidation : For styrene-derived precursors, titanium tetraisopropoxide (Ti(OiPr)₄) and tert-butyl hydroperoxide (TBHP) in dichloromethane achieve ~95% ee, though substrate compatibility must be validated .
  • Epoxide ring formation : Oxidation of 3-methoxystyrene with hydrogen peroxide under acidic conditions, followed by chiral resolution using enzymatic or chromatographic methods .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • X-ray crystallography : Single-crystal analysis provides definitive proof of the S-configuration at C2 .
  • Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol eluents resolves enantiomers, comparing retention times to known standards .
  • NMR with chiral shift reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce distinct splitting patterns for enantiomers in ¹H NMR spectra .

Q. What spectroscopic characteristics distinguish this compound?

  • ¹H NMR :
    • Epoxide protons: Doublet of doublets at δ 3.1–3.4 ppm (J = 2–5 Hz).
    • 3-Methoxyphenyl group: Multiplet (δ 6.7–7.1 ppm, aromatic protons) and singlet (δ 3.8 ppm, OCH₃) .
  • IR : Strong absorptions at ~1250 cm⁻¹ (C-O stretch) and ~830 cm⁻¹ (para-substituted aromatic C-H bend) .
  • Mass spectrometry : Molecular ion peak at m/z 164.2 (C₁₀H₁₂O₂) .

Advanced Research Questions

Q. How does the 3-methoxy substituent influence regioselectivity in nucleophilic ring-opening reactions?

The electron-donating methoxy group increases electron density on the adjacent epoxide carbon, directing nucleophiles (e.g., amines, thiols) to attack the less substituted position. Comparative studies show:

  • Reaction rates : 1.5-fold faster nucleophilic attack compared to 4-methoxy analogs (e.g., k = 0.15 M⁻¹s⁻¹ vs. 0.10 M⁻¹s⁻¹ with primary amines) due to resonance stabilization of transition states .
  • Steric effects : Methyl groups on the epoxide ring introduce steric hindrance, favoring trans-diastereomers in ring-opening products .

Q. What computational methods predict the reactivity and ionization potential of this compound?

  • Density Functional Theory (DFT) : At the B3LYP/6-311+G(d,p) level, ionization potentials are calculated as ~8.9 eV (gas phase). Solvent effects (e.g., DMSO) lower this value by 0.3–0.5 eV due to stabilization of the radical cation .
  • Frontier Molecular Orbital (FMO) analysis : The HOMO-LUMO gap (6.2 eV) correlates with electrophilicity, explaining preferential reactivity at the benzylic carbon .

Q. How can contradictory biological activity data (e.g., IC₅₀ variability) be resolved in pharmacological studies?

  • Purity validation : Ensure >98% chemical purity (HPLC) and >99% enantiomeric excess (chiral HPLC) to eliminate confounding effects from impurities .
  • Cell line standardization : Use isogenic cell lines (e.g., MCF-7 vs. MDA-MB-231) to control for metabolic variability. For example, correcting for 5% (R)-enantiomer contamination reduced IC₅₀ variability from 50% to <10% .
  • Assay optimization : Pre-treat cells with cytochrome P450 inhibitors to minimize metabolic degradation of the epoxide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.